molecular formula C26H35N3O3 B3950785 (4-Benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone

(4-Benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone

Cat. No.: B3950785
M. Wt: 437.6 g/mol
InChI Key: RHBYCGZBQXWINM-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a piperidine ring substituted with a 2,5-dimethoxyphenylmethyl group, connected via a methanone linkage.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3/c1-31-24-8-9-25(32-2)23(18-24)20-27-12-10-22(11-13-27)26(30)29-16-14-28(15-17-29)19-21-6-4-3-5-7-21/h3-9,18,22H,10-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBYCGZBQXWINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.

    Benzyl Substitution: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Piperidine Ring: Separately, the piperidine ring is synthesized, often starting from a precursor like 4-piperidone.

    Dimethoxyphenylmethyl Substitution: The piperidine ring is then substituted with a 2,5-dimethoxyphenylmethyl group using appropriate reagents.

    Methanone Linkage: Finally, the two substituted rings are connected via a methanone linkage using a coupling reagent like carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The benzyl and dimethoxyphenyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzyl and dimethoxyphenyl groups.

    Reduction: Reduced forms of the methanone linkage.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4-Benzylpiperazin-1-yl)-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanone

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